6,6-Dimethyl-5,6,7,8-tetrahydrocinnolin-3-amine
Overview
Description
Scientific Research Applications
Material Science Applications
Research on derivatives of 6,6-Dimethyl-5,6,7,8-tetrahydrocinnolin-3-amine has shown potential applications in material science, particularly in the development of new molecular structures through experimental and theoretical studies. For example, studies on compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of Dimedone) have utilized Density Functional Theory (DFT) to explore their spectroscopic properties, suggesting applications in molecular design and material science Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021.
Medicinal Chemistry
In medicinal chemistry, the structural analogs of this compound are explored for their pharmacological properties. For instance, N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine and its pyrido analogs have been synthesized and evaluated for their inotropic activity, indicating potential applications in developing cardiotonic agents Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986.
Catalysis
Catalytic applications are another area where derivatives of this compound might find relevance. Research on diboron-catalyzed dehydrative amidation of aromatic carboxylic acids with amines presents an efficient method for the synthesis of aryl amides, showcasing the role of nitrogen-containing compounds in catalysis Sawant, Bagal, Ogawa, Selvam, & Saito, 2018.
Properties
IUPAC Name |
6,6-dimethyl-7,8-dihydro-5H-cinnolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2)4-3-8-7(6-10)5-9(11)13-12-8/h5H,3-4,6H2,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPGTTQSKNLMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NN=C(C=C2C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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